N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-phenylmethanesulfonamide
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Overview
Description
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-phenylmethanesulfonamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a pyridazine ring, and a sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-phenylmethanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling and subsequent sulfonamide formation. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and sulfonyl chlorides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization. The goal is to achieve a cost-effective and environmentally friendly production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrazole or pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-phenylmethanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: Researchers study its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action.
Chemical Biology: The compound is used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-phenylmethanesulfonamide: shares structural similarities with other sulfonamide derivatives and pyrazole-containing compounds.
Sulfonamide Derivatives: These compounds are known for their antibacterial properties and are used in various therapeutic applications.
Pyrazole-Containing Compounds: Pyrazoles are a class of compounds with diverse biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its specific arrangement of functional groups and rings allows for unique interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic development.
Properties
IUPAC Name |
N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-14-12-15(2)23(20-14)17-8-9-18(24)22(21-17)11-10-19-27(25,26)13-16-6-4-3-5-7-16/h3-9,12,19H,10-11,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUGQJNCUYQIGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNS(=O)(=O)CC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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